molecular formula C15H18F3NO3 B15243068 Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate

Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B15243068
M. Wt: 317.30 g/mol
InChI Key: NCKZYIHLZZGRGW-STQMWFEESA-N
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Description

Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with hydroxymethyl and trifluoromethyl groups

Preparation Methods

The synthesis of cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The synthetic route may involve the use of reagents such as benzyl bromide, trifluoromethyl ketone, and hydroxymethyl derivatives. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Cis-benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate can be compared with similar compounds such as:

    Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: This compound has a similar structure but with a fluorine substitution.

    Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate: This compound has a methyl group instead of a trifluoromethyl group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H18F3NO3

Molecular Weight

317.30 g/mol

IUPAC Name

benzyl (2S,5S)-5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H18F3NO3/c16-15(17,18)13-7-6-12(9-20)8-19(13)14(21)22-10-11-4-2-1-3-5-11/h1-5,12-13,20H,6-10H2/t12-,13-/m0/s1

InChI Key

NCKZYIHLZZGRGW-STQMWFEESA-N

Isomeric SMILES

C1C[C@H](N(C[C@H]1CO)C(=O)OCC2=CC=CC=C2)C(F)(F)F

Canonical SMILES

C1CC(N(CC1CO)C(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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